3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(5-trifluoromethyl-2-furyl)-, diethyl ester

Catalog No.
S13344754
CAS No.
71160-09-3
M.F
C18H20F3NO5
M. Wt
387.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dim...

CAS Number

71160-09-3

Product Name

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(5-trifluoromethyl-2-furyl)-, diethyl ester

IUPAC Name

diethyl 2,6-dimethyl-4-[5-(trifluoromethyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C18H20F3NO5

Molecular Weight

387.3 g/mol

InChI

InChI=1S/C18H20F3NO5/c1-5-25-16(23)13-9(3)22-10(4)14(17(24)26-6-2)15(13)11-7-8-12(27-11)18(19,20)21/h7-8,15,22H,5-6H2,1-4H3

InChI Key

SVOLFSZYJYCGEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(O2)C(F)(F)F)C(=O)OCC)C)C

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(5-trifluoromethyl-2-furyl)-, diethyl ester is an organic compound characterized by its complex structure, which includes a pyridine ring with multiple substituents. The molecular formula for this compound is C17H20F3N2O5C_{17}H_{20}F_{3}N_{2}O_{5}, and it has a molecular weight of approximately 392.35 g/mol. This compound features two carboxylic acid groups and a diethyl ester functional group, contributing to its reactivity and potential applications in various fields such as chemistry and biology.

  • Oxidation: It can be oxidized to yield different products depending on the oxidizing agents used. Common oxidizing agents include methanesulfonic acid and sodium nitrite.
  • Reduction: The compound serves as a hydrogen source in organocatalytic reductive amination and conjugate reduction reactions.
  • Substitution: The ester groups can be substituted with other functional groups under appropriate conditions, allowing for the synthesis of derivatives with varied properties.

Research into the biological activity of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(5-trifluoromethyl-2-furyl)-, diethyl ester has suggested potential therapeutic applications. Its structure allows for interactions with biological molecules, making it a candidate for further studies in pharmacology and medicinal chemistry. Specific studies have indicated its role in modulating biological pathways, although detailed mechanisms remain to be fully elucidated.

The synthesis of this compound typically involves several key methods:

  • Hantzsch Dihydropyridine Synthesis: This method involves the reaction of formaldehyde and ethyl acetoacetate under inert conditions to form the dihydropyridine structure.
  • Oxidation of Hantzsch Dihydropyridines: In industrial settings, the oxidation of 4-substituted Hantzsch dihydropyridines using methanesulfonic acid and sodium nitrite is a common approach to produce this compound.
  • Alkylation Reactions: Utilizing activated esters in the presence of specific catalysts can also yield this compound through alkylation methods.

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(5-trifluoromethyl-2-furyl)-, diethyl ester has several applications:

  • Organic Synthesis: It serves as a building block for synthesizing various biologically active compounds.
  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug development.
  • Material Science: The compound may also find applications in producing specialized materials due to its unique chemical properties.

Interaction studies involving this compound focus on its ability to engage with various biological targets. Preliminary research suggests that it may interact with enzymes or receptors relevant to specific metabolic pathways. Further investigations are necessary to clarify these interactions and their implications for therapeutic use.

Several compounds share structural similarities with 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(5-trifluoromethyl-2-furyl)-, diethyl ester. Here are some notable examples:

Compound NameCAS NumberUnique Features
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, diethyl ester55315-49-6Lacks trifluoromethyl group; simpler structure
3,5-Pyridinedicarboxylic acid diethyl ester4591-56-4Basic diethyl ester without additional substituents
1,4-Dihydro-1,2,4,6-tetramethyl-3,5-pyridinedicarboxylic acid diethyl esterN/AFeatures different alkyl substitutions

These compounds exhibit varying degrees of biological activity and chemical reactivity based on their structural differences. The presence of specific functional groups such as trifluoromethyl or additional alkyl chains distinguishes them from one another and influences their potential applications in research and industry.

XLogP3

3.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

387.12935722 g/mol

Monoisotopic Mass

387.12935722 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-10

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